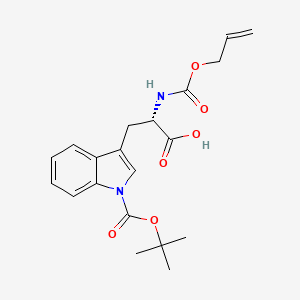

Aloc-Trp(Boc)-OH

Description

Significance of Orthogonal Protecting Groups in Complex Molecular Assembly

The true power of protecting group chemistry lies in the concept of orthogonality. fiveable.me Orthogonal protecting groups are distinct groups that can be removed under different, specific conditions without affecting each other. fiveable.meub.edu This allows for the selective deprotection of one functional group while others remain protected, a crucial capability for the synthesis of complex molecules with multiple functionalities. fiveable.me

Aloc-Trp(Boc)-OH is a prime example of a compound utilizing an orthogonal protection strategy. It features two distinct protecting groups:

Allyloxycarbonyl (Aloc): This group protects the α-amino group and is typically removed under neutral conditions using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. vulcanchem.com

tert-Butyloxycarbonyl (Boc): This group protects the indole (B1671886) nitrogen of the tryptophan side chain and is labile to acidic conditions, commonly cleaved with trifluoroacetic acid (TFA). vulcanchem.com

This orthogonality is the cornerstone of its utility. A chemist can, for example, deprotect the Aloc group to elongate the peptide chain and then, at a later stage, remove the Boc group from the tryptophan side chain to perform a specific modification at that site, all without disturbing other protecting groups on the peptide. This level of control is indispensable for creating sophisticated peptide structures, including cyclic peptides, branched peptides, and those with post-translational modifications. ub.edu

Role of Tryptophan Derivatives in Peptide Chemistry

Tryptophan, with its bulky and aromatic indole side chain, plays a significant role in the structure and function of many peptides and proteins. The indole moiety can participate in various non-covalent interactions, such as hydrophobic and π-stacking interactions, which are crucial for molecular recognition and protein folding. iris-biotech.de However, the indole ring is also susceptible to oxidation and electrophilic attack during peptide synthesis, particularly during the acidic cleavage steps used to remove other protecting groups. peptide.com

Protection of the indole nitrogen is therefore often necessary to prevent these unwanted side reactions. peptide.com While tryptophan can sometimes be used without side-chain protection in both Boc and Fmoc solid-phase peptide synthesis (SPPS), protecting the indole nitrogen can significantly reduce the formation of byproducts. peptide.compeptide.com The Boc group, as seen in this compound, is a widely used protecting group for the tryptophan indole. Its removal under acidic conditions can be managed with the use of scavengers to prevent alkylation of the indole ring by the liberated tert-butyl cations. vulcanchem.com The use of such protected tryptophan derivatives ensures the integrity of the tryptophan residue throughout the synthesis, leading to higher purity and yield of the final peptide. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-alpha-Allyloxycarbonyl-N-in-t-butyloxycarbonyl-L-tryptophane | iris-biotech.de |

| Synonyms | This compound, Alloc-Trp(Boc)-OH, N-alpha-((allyloxy)carbonyl)-1-(tert-butoxycarbonyl)-L-tryptophan | iris-biotech.de |

| CAS Number | 1911585-39-1 | iris-biotech.dewatanabechem.co.jp |

| Molecular Formula | C20H24N2O6 | vulcanchem.comiris-biotech.de |

| Molecular Weight | 388.42 g/mol | iris-biotech.dewatanabechem.co.jp |

| Solubility | Compatible with polar aprotic solvents (e.g., DMF, DCM) | vulcanchem.com |

| Stability | Resists racemization during coupling | vulcanchem.com |

| Storage Temperature | -20°C | iris-biotech.de |

Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O6 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(prop-2-enoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1 |

InChI Key |

IZNFKNASKVXMLX-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC=C |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC=C |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Aloc Trp Boc Oh

Synthetic Routes to Aloc-Trp(Boc)-OH Precursors

The synthesis of this compound relies on the availability of appropriately protected tryptophan precursors. A common precursor is Boc-Trp-OH, where the indole (B1671886) nitrogen is protected by a Boc group. This protection is crucial to prevent side reactions at the indole ring during subsequent synthetic steps. peptide.com The synthesis of Boc-Trp-OH itself can be achieved through various methods, often involving the reaction of tryptophan with di-tert-butyl dicarbonate (B1257347) under basic conditions.

Another key precursor is the free tryptophan amino acid, which can be subjected to a two-step, one-pot procedure involving esterification and subsequent N1-alkylation to produce N1-Boc-1-butylotryptophan. nih.gov This highlights the versatility of tryptophan as a starting material for various derivatization strategies. The development of synthetic routes often focuses on achieving high yields and purity while minimizing side reactions. For instance, in the synthesis of N1-Boc-1-[5-(Boc-amino)pentyl]tryptophan, N1-alkylation of Boc-Trp-OMe is followed by basic hydrolysis to yield the final product. nih.gov

Selective Functionalization and Protecting Group Introduction

The introduction of the Aloc and Boc protecting groups onto the tryptophan scaffold is a critical step in the synthesis of this compound. The Boc group is typically introduced first to protect the indole nitrogen. This is important to prevent undesired reactions at the indole ring, such as alkylation, during subsequent synthesis steps. peptide.com The use of Fmoc-Trp(Boc)-OH in Fmoc/tBu-based solid-phase peptide synthesis (SPPS) has been shown to suppress the sulfonyl modification of tryptophan moieties during cleavage from the resin. google.com

The Aloc group is then introduced to protect the α-amino group. This is often achieved by reacting the Boc-protected tryptophan with allyl chloroformate (Aloc-Cl) in the presence of a base. wiley-vch.de The orthogonality of the Aloc and Boc groups is a key advantage. The Aloc group is labile to palladium-catalyzed cleavage under neutral conditions, while the Boc group is removed with acid, such as trifluoroacetic acid (TFA). vulcanchem.com This differential reactivity allows for the selective deprotection of either the α-amino group for peptide chain elongation or the indole nitrogen for further functionalization.

Recent advances have also explored the direct photo-mediated C-H functionalization of tryptophan derivatives, offering a high degree of selectivity. mdpi.com This method allows for the introduction of various functional groups at specific positions on the indole ring.

Optimization of Reaction Conditions for High Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. In solid-phase peptide synthesis, coupling efficiency is a major focus. The use of activating agents like HBTU/DIEA in DMF can achieve coupling efficiencies of ≥95%. vulcanchem.com

The removal of protecting groups also requires carefully optimized conditions to avoid side reactions. For the removal of the Aloc group, a common protocol involves the use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like morpholine. vulcanchem.comdoi.org An open-flask protocol for this deprotection has been developed and optimized. doi.org

For the removal of the Boc group from the indole nitrogen, treatment with 50% TFA in a solvent like DCM is standard. vulcanchem.com To prevent alkylation of the tryptophan side chain by the released tert-butyl cations, scavengers such as dithioethane (DTE) are often added to the cleavage cocktail. vulcanchem.compeptide.com The optimization of these cleavage conditions is essential to ensure the integrity of the final peptide product.

The table below summarizes the reaction conditions for the introduction and removal of the protecting groups in this compound.

| Reaction | Reagents and Conditions | Purpose | Reference |

| Indole N-Boc Protection | Di-tert-butyl dicarbonate, Base | Protection of the indole nitrogen | peptide.com |

| α-Amino Aloc Protection | Allyl chloroformate (Aloc-Cl), Base | Protection of the α-amino group | wiley-vch.de |

| Aloc Group Removal | Pd(PPh₃)₄, Morpholine (scavenger) | Selective deprotection of the α-amino group | vulcanchem.comdoi.org |

| Boc Group Removal | 50% Trifluoroacetic Acid (TFA), Dithioethane (DTE, scavenger) | Selective deprotection of the indole nitrogen | vulcanchem.compeptide.com |

| Peptide Coupling | HBTU/DIEA, DMF | High-efficiency peptide bond formation in SPPS | vulcanchem.com |

Orthogonal Protecting Group Principles and Aloc Trp Boc Oh

Chemical Basis of Allyloxycarbonyl (Aloc) Group Orthogonality

The Aloc group is a carbamate-based protecting group valued for its unique cleavage conditions, which are orthogonal to the most common protecting group strategies used in peptide synthesis. total-synthesis.com Specifically, it is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.comcam.ac.uk This stability allows for its integration into both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis (SPPS) methodologies.

Palladium-Catalyzed Deprotection Mechanisms

The removal of the Aloc group is achieved under remarkably mild and neutral conditions through a palladium(0)-catalyzed allylic substitution reaction. google.combiotage.com The most common catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. google.comresearchgate.net The mechanism involves the oxidative addition of the palladium(0) complex to the allylic system of the Aloc group, forming a π-allyl-palladium(II) intermediate and releasing carbon dioxide and the protected amine's anion. To complete the catalytic cycle and prevent re-formation of the protected amine, a nucleophilic "allyl scavenger" is required to irreversibly trap the allyl group from the palladium complex. google.comuva.nl Various scavengers can be employed, each with specific applications and compatibilities.

| Catalyst System | Scavenger | Conditions | Key Features |

| Pd(PPh₃)₄ | Morpholine | Neutral, Room Temp | Commonly used, but basic nature can be incompatible with Fmoc groups. google.com |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Neutral, Room Temp | Efficient and compatible with Fmoc protection. researchgate.net |

| Pd(PPh₃)₄ | 1-Hydroxybenzotriazole (HOBt) | Neutral, THF | Used to avoid cleavage of Fmoc groups when a basic scavenger is not suitable. google.com |

| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric acid (NDMBA) | Neutral, CH₂Cl₂ | Effective scavenger for removing both Aloc and allyl ester groups. rsc.org |

Compatibility with Acid-Labile Protecting Schemes

The key advantage of the palladium-catalyzed deprotection of the Aloc group is its execution under neutral pH. researchgate.net This makes the process entirely compatible with the acid-labile protecting groups that define Boc/Bzl and Fmoc/tBu synthesis strategies. cam.ac.uk Protecting groups such as the Boc group (on the indole (B1671886) nitrogen of tryptophan or on other side chains like lysine) and tert-butyl (tBu) ethers and esters (on serine, threonine, aspartic acid, or glutamic acid) are completely stable under these conditions. researchgate.netpeptide.com This orthogonality is strategically vital, allowing for the selective deprotection of the N-terminal α-amine for on-resin modifications—such as peptide cyclization or labeling—while all side-chain protections remain fully intact. cam.ac.ukbiotage.com

Chemical Basis of tert-Butyloxycarbonyl (Boc) Group Orthogonality

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. nih.gov Its popularity stems from its ease of introduction and, most importantly, its lability under acidic conditions. organic-chemistry.org The Boc group is robust against basic hydrolysis, nucleophiles, and catalytic hydrogenation, making it orthogonal to base-labile groups like Fmoc and palladium-labile groups like Aloc. total-synthesis.comorganic-chemistry.org

Acid-Labile Deprotection Mechanisms

Deprotection of the Boc group proceeds via an acidolysis mechanism. nih.gov Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. peptide.com This is followed by the heterolytic cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and a transient carbamic acid intermediate. organic-chemistry.orgpeptide.com The carbamic acid swiftly decomposes into carbon dioxide and the deprotected amine (or, in the case of Aloc-Trp(Boc)-OH, the free indole NH). peptide.com The formation of the volatile byproducts (isobutylene from the cation and CO₂) provides a strong thermodynamic driving force for the reaction.

Considerations for Indole Nitrogen Protection and Cleavage

The indole side chain of tryptophan is electron-rich and susceptible to electrophilic attack, particularly from carbocations generated during the acidic cleavage of other protecting groups. peptide.comthermofisher.com Protecting the indole nitrogen with a Boc group significantly mitigates this risk. peptide.com During the final acid-mediated cleavage step in peptide synthesis (e.g., with a TFA cocktail), several critical events occur. The tert-butyl cation released from the Boc group (and other tBu-based groups) can alkylate the unprotected indole ring of another tryptophan residue. peptide.comthermofisher.com

The Boc group on the indole nitrogen serves a dual purpose. First, it shields the indole from electrophiles during synthesis. Second, upon treatment with TFA, the Boc group itself is cleaved, but it does so via an indole-carboxy intermediate that temporarily maintains protection against alkylation before it decarboxylates. peptide.com To further prevent side reactions, "scavengers" are included in the cleavage cocktail to trap the reactive carbocations. organic-chemistry.org

| Cleavage Reagent | Scavenger | Purpose |

| Trifluoroacetic Acid (TFA) | Dithioethane (DTE) | Traps tert-butyl cations to prevent alkylation of tryptophan and methionine residues. peptide.com |

| Trifluoroacetic Acid (TFA) | Thioanisole (B89551) | Scavenges sulfonyl groups released from arginine protecting groups (e.g., Pmc, Pbf) and prevents their reattachment to tryptophan. peptide.com |

| Trifluoroacetic Acid (TFA) | Triisopropylsilane (TIS) | Reduces oxidized species and traps carbocations. |

| Trifluoroacetic Acid (TFA) | Water | Acts as a scavenger by protonating the peptide and trapping cations. thermofisher.com |

Strategic Application of Aloc and Boc Groups in Sequential Deprotection

The true synthetic power of this compound is realized in strategies that require sequential deprotection. In a typical Fmoc-based solid-phase synthesis, a peptide chain can be assembled with this compound incorporated at a specific position. After chain elongation is complete, the orthogonal nature of the protecting groups allows for a precise sequence of events.

First, the N-terminal Aloc group can be selectively removed on-resin using a palladium(0) catalyst and a suitable scavenger. cam.ac.ukbiotage.com This step does not affect the Boc group on the tryptophan indole or any other acid-labile side-chain protecting groups (e.g., Boc, OtBu, Trt) or the acid-labile linker to the resin. researchgate.net The newly exposed N-terminal amine is then available for further reaction, such as cyclization with a side-chain carboxyl group to form a lactam bridge, or conjugation to a reporter molecule like a fluorophore. biotage.com

Once the on-resin modification is complete, the peptide is cleaved from the solid support using a strong acid cocktail, typically containing a high concentration of TFA and scavengers. thermofisher.com This final step simultaneously removes the Boc group from the tryptophan indole along with all other acid-labile side-chain protecting groups, yielding the final, modified peptide. peptide.comthermofisher.com This strategy highlights the sophisticated molecular control afforded by the unique combination of protecting groups in this compound.

| Step | Reagent(s) | Group(s) Removed | Group(s) Remaining |

| 1. Peptide Elongation | 20% Piperidine (B6355638)/DMF | Fmoc | Aloc, Boc, tBu, Resin Linker |

| 2. Selective N-Terminal Deprotection | Pd(PPh₃)₄ / Scavenger | Aloc | Boc, tBu, Resin Linker |

| 3. On-Resin Modification | Coupling Reagents | - | Boc, tBu, Resin Linker |

| 4. Final Cleavage & Deprotection | TFA / Scavengers | Boc, tBu, Resin Linker | - |

Compound Index

| Abbreviation / Common Name | Full Chemical Name |

| Aloc | Allyloxycarbonyl |

| This compound | N-α-allyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan |

| Boc | tert-Butyloxycarbonyl |

| DTE | Dithioethane |

| Fmoc | 9-Fluorenylmethyloxycarbonyl |

| HOBt | 1-Hydroxybenzotriazole |

| NDMBA | N,N'-Dimethylbarbituric acid |

| Pbf | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |

| PhSiH₃ | Phenylsilane |

| Pmc | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic acid |

| TIS | Triisopropylsilane |

| Trt | Trityl (Triphenylmethyl) |

Applications of Aloc Trp Boc Oh in Advanced Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of peptide chains on an insoluble resin support. iris-biotech.depeptide.com The use of orthogonally protected amino acids like Aloc-Trp(Boc)-OH is critical for the synthesis of modified or complex peptides within the SPPS framework.

Incorporation as a Building Block in Fmoc/tBu Chemistry

The most prevalent strategy in SPPS is the Fmoc/tBu approach, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu) based groups for permanent side-chain protection. iris-biotech.de While Fmoc-Trp(Boc)-OH is the standard derivative for introducing a Boc-protected tryptophan residue in this methodology, this compound provides an additional layer of orthogonality. peptide.compeptide.com

The Aloc group is stable to the piperidine (B6355638) solutions used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails used for final cleavage and tBu deprotection. chempep.com This stability allows for the selective removal of the Aloc group at any stage of the synthesis, leaving the Fmoc and tBu groups intact. This feature is particularly useful for on-resin modifications at the N-terminus of the peptide.

Table 1: Orthogonality of Protecting Groups in SPPS

| Protecting Group | Nα-Aloc | Nα-Fmoc | Side-Chain Boc/tBu |

|---|---|---|---|

| Cleavage Condition | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavenger | 20-50% Piperidine in DMF | Strong acid (e.g., TFA) |

| Stability to Piperidine | Stable | Labile | Stable |

| Stability to TFA | Stable | Stable | Labile |

| Stability to Pd(0) | Labile | Stable | Stable |

This table illustrates the orthogonal nature of the Aloc, Fmoc, and Boc/tBu protecting groups, which enables their selective removal during peptide synthesis.

On-Resin Manipulations Involving this compound

The key advantage of using this compound lies in the ability to perform on-resin chemical manipulations. After the peptide chain has been assembled, the Nα-Aloc group of the terminal tryptophan residue can be selectively removed using a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane. cam.ac.uk This unmasks the Nα-amino group for further reactions while the peptide remains attached to the solid support, and all side-chain protecting groups are still in place.

This strategy is employed for:

On-resin cyclization: Creating head-to-tail or head-to-side-chain cyclic peptides.

N-terminal modification: Introducing specific labels such as fluorophores, biotin (B1667282), or other reporter groups.

Branched peptide synthesis: Growing a second peptide chain from the N-terminus of the first. thermofisher.com

The Boc group on the tryptophan indole (B1671886) nitrogen provides robust protection against side reactions, such as alkylation by carbocations generated during the cleavage of other acid-labile protecting groups. peptide.compeptide.com

Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains relevant, particularly for large-scale production and for the synthesis of complex targets where purification strategies are critical.

Segment Coupling and Ligation Approaches

In solution-phase synthesis, this compound is valuable for segment coupling strategies. A peptide segment can be synthesized with this compound at the N-terminus. The Aloc group provides temporary protection during the synthesis and purification of the fragment. Subsequently, it can be selectively removed in solution using palladium catalysis to reveal the N-terminal amine for coupling with another peptide segment. This approach offers an alternative to the more common Fmoc or Boc groups for N-terminal protection in solution, adding flexibility to the synthetic design.

Cyclic Peptide Synthesis Employing this compound

Cyclic peptides are of great interest due to their enhanced conformational stability and biological activity compared to their linear counterparts. The synthesis of cyclic peptides often requires orthogonal protecting group strategies to achieve selective cyclization.

The use of this compound is particularly advantageous in on-resin cyclization strategies. A linear peptide precursor can be assembled on a solid support, with an Aloc-protected tryptophan at the N-terminus and a side-chain functional group (e.g., the carboxylic acid of aspartic or glutamic acid) deprotected for amide bond formation. The Aloc group is then selectively removed on-resin, and the newly freed N-terminal amine reacts with the deprotected side-chain to form the cyclic structure. nih.gov

For example, a peptide with the sequence intended for head-to-side-chain cyclization might be assembled with this compound at the N-terminus and a glutamic acid residue whose side chain is protected by an allyl (All) ester. Both the Aloc and All groups can be removed simultaneously using a palladium catalyst, allowing for subsequent on-resin cyclization between the N-terminal amine of tryptophan and the side-chain carboxyl of glutamic acid. nih.gov The Boc protection on the tryptophan indole remains crucial throughout this process to prevent undesired side reactions. nih.gov

Table 2: Research Findings on the Use of this compound and Related Orthogonal Systems

| Application | Synthesis Strategy | Key Protecting Groups | Purpose of Aloc Group | Research Context | Citation |

|---|---|---|---|---|---|

| Branched Peptides | SPPS | Fmoc, Boc, Aloc | Orthogonal protection of a lysine (B10760008) side-chain for subsequent chain elongation. | Automated synthesis of branched peptides. | thermofisher.com |

| Cyclic Peptides | SPPS | Fmoc, Aloc, Allyl ester | N-terminal protection for on-resin head-to-side-chain cyclodimerization. | Synthesis of melanocortin receptor analogues. | nih.gov |

| Peptide Stapling | On-resin manipulation | Fmoc, Boc, Aloc | Precursor for incorporating a boronic acid moiety via Lys(Aloc) for Petasis reaction. | Late-stage functionalization of peptides. | cam.ac.uk |

This table summarizes key research findings where the Aloc protecting group, in conjunction with Boc and Fmoc strategies, enables advanced peptide synthesis methodologies.

Synthesis of Modified and Constrained Peptide Architectures

The unique orthogonal protection scheme of N-α-Aloc-N-in-Boc-L-tryptophan, hereafter referred to as this compound, provides chemists with a versatile tool for constructing complex peptide structures. The ability to selectively deprotect the α-amino group (Aloc) and the indole nitrogen (Boc) under distinct, non-interfering conditions is paramount for the synthesis of peptides with site-specific modifications and conformational constraints. vulcanchem.compeptide.com This dual protection strategy facilitates advanced synthetic routes that are often challenging or impossible with standard protecting group schemes.

The synthesis of modified and constrained peptides is critical for enhancing their therapeutic properties. Modifications can introduce new functionalities, while constraints, such as those created by macrocyclization, can lock the peptide into a bioactive conformation, leading to increased receptor affinity, selectivity, and stability against proteolytic degradation. researchgate.nethku.hk this compound is particularly valuable in these efforts, enabling precise chemical manipulations at the tryptophan residue, a key component in many biologically active peptides.

The general approach involves the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS). google.com Following assembly of the linear sequence, the orthogonal nature of the Aloc and Boc groups permits selective cleavage. The Aloc group is typically removed using palladium-catalyzed reactions under neutral conditions, leaving the acid-labile Boc and other side-chain protecting groups intact. vulcanchem.compeptide.com Conversely, the Boc group can be cleaved with moderate acid, such as trifluoroacetic acid (TFA), without affecting the Aloc group. vulcanchem.com This selective deprotection unmasks a reactive site—either the α-amine or the indole nitrogen—for subsequent modification or cyclization.

Applications in Peptide Modification and Cyclization

The strategic use of this compound allows for the creation of diverse peptide architectures. Key applications include the introduction of labels for imaging or binding assays and the formation of cyclic structures to stabilize secondary structures like α-helices and β-turns. researchgate.netnih.gov

For instance, after incorporating this compound into a peptide sequence, the Aloc group can be selectively removed to free the N-terminus for on-resin cyclization with a side-chain carboxylic acid (e.g., from Asp or Glu) to form a head-to-side-chain lactam bridge. researchgate.net Alternatively, deprotection of the indole Boc group can allow for modification at the tryptophan side chain itself, a strategy employed in the synthesis of complex natural products or their analogs.

The table below summarizes research findings related to the synthesis of modified and constrained peptides where the principles of orthogonal protection, exemplified by this compound, are applied.

| Peptide Architecture | Synthetic Strategy | Role of Orthogonal Protection | Key Deprotection Step | Resulting Structure |

| Side-Chain Labeled Peptide | Solid-Phase Peptide Synthesis (SPPS) | Allows for site-specific deprotection and conjugation of a label at a specific amino acid residue. peptide.com | Selective deprotection of a side-chain protecting group (e.g., Fmoc or Aloc on Lys) while the Trp(Boc) remains protected. peptide.com | Peptide with a fluorescent tag or biotin moiety at a defined position. |

| Head-to-Tail Cyclic Peptide | On-resin or solution-phase cyclization following linear SPPS. | Enables formation of a terminal amide bond without affecting side-chain integrity. nih.govresearchgate.net | Selective cleavage of the N-terminal Aloc group to expose the amine for reaction with the C-terminal carboxyl group. | A macrocyclic peptide with enhanced conformational rigidity. google.com |

| Side-Chain to Side-Chain Lactam Bridge | On-resin cyclization involving two amino acid side chains. | Orthogonal protecting groups (e.g., Aloc/OAll on one residue pair, Boc on Trp) are used to unmask specific reactive groups for intramolecular amide bond formation. researchgate.netnih.gov | Palladium-catalyzed removal of Aloc and/or Allyl (OAll) groups from amino acid side chains (e.g., Lys and Asp). google.comnih.gov | A stapled peptide with a stabilized secondary structure. |

| Tryptophan-mediated Stapled Peptide | Petasis three-component reaction on-resin. cam.ac.uk | The Boc group on tryptophan protects the indole nitrogen during the initial peptide synthesis, while an orthogonal Alloc group on a lysine residue is removed for modification. cam.ac.ukrsc.org | Palladium-catalyzed removal of the Alloc group on lysine to allow for the attachment of a boronic acid, which then reacts with the tryptophan indole. cam.ac.ukrsc.org | A constrained peptide with a covalent bridge formed via the tryptophan side chain. cam.ac.uk |

These examples underscore the strategic importance of using amino acids with orthogonal protecting groups like this compound. Such building blocks are indispensable for advancing peptide chemistry beyond linear sequences, enabling the rational design and synthesis of sophisticated peptide architectures with tailored biological functions. hku.hk

Mechanistic Insights and Reaction Pathway Analysis in Aloc Trp Boc Oh Chemistry

Investigation of Aloc Deprotection Catalysis

The removal of the Aloc group is a critical step that relies on palladium-catalyzed chemistry, often referred to as a Tsuji-Trost reaction. wiley-vch.de This process is valued for its mild and neutral conditions, which preserve the acid-labile Boc group on the tryptophan side chain as well as other acid-sensitive protecting groups in the peptide sequence. wiley-vch.devulcanchem.com

The mechanism involves a palladium(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which acts as the catalyst. vulcanchem.comgoogle.com The catalyst facilitates an oxidative addition into the allyl-oxygen bond of the Aloc group, forming a π-allyl-palladium intermediate. This intermediate is then attacked by a nucleophilic "allyl acceptor" or scavenger, which regenerates the Pd(0) catalyst and releases the deprotected α-amino group. uva.nl The choice of scavenger is crucial for the reaction's efficiency and to prevent side reactions. A variety of nucleophiles have been successfully employed for this purpose. google.com

Table 1: Palladium Catalyst Systems for Aloc Deprotection

| Catalyst | Scavenger / Allyl Acceptor | Typical Conditions |

|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Morpholine | Neutral pH, THF |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Dimedone | Neutral pH, THF |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | N,N'-Dimethylbarbituric acid | Neutral pH, THF |

| Palladium(II) acetate (B1210297) / Triphenylphosphine | Tributyltin hydride (Bu₃SnH) | Mild, non-basic conditions |

This table presents various reported catalyst and scavenger combinations used for the removal of the Aloc protecting group. google.comuva.nl

The reaction proceeds efficiently under these conditions, making Aloc a key protecting group for strategies requiring orthogonality, such as on-resin peptide cyclization or the synthesis of complex peptide fragments. google.compeptide.com

Understanding Boc Deprotection Side Reactions and Scavenging Strategies

The Boc group, protecting the indole (B1671886) nitrogen of the tryptophan residue, is removed under acidic conditions, typically with trifluoroacetic acid (TFA). vulcanchem.comtotal-synthesis.com While effective, this process generates highly reactive tert-butyl cations as byproducts. total-synthesis.compeptide.comresearchgate.net These electrophilic cations can attack nucleophilic residues within the peptide chain, with the electron-rich indole ring of tryptophan being a primary target for this alkylation side reaction. total-synthesis.compeptide.com

To mitigate this, nucleophilic reagents known as scavengers are added to the cleavage cocktail. researchgate.netsigmaaldrich.com These scavengers act by trapping the tert-butyl cations before they can react with the peptide. thermofisher.com The selection of scavengers depends on the peptide sequence and the other protecting groups present. For tryptophan-containing peptides, a combination of scavengers is often employed to ensure complete protection. sigmaaldrich.comresearchgate.net

Table 2: Common Scavengers for Boc Deprotection in Tryptophan-Containing Peptides

| Scavenger | Function | Typical Cocktail Component |

|---|---|---|

| Triisopropylsilane (TIS) | Reduces and traps carbocations. sigmaaldrich.com | TFA/Water/TIS (95:2.5:2.5) sigmaaldrich.comresearchgate.net |

| 1,2-Ethanedithiol (EDT) | Excellent scavenger for t-butyl cations; protects against Trp oxidation. sigmaaldrich.com | Component of "Reagent K" (TFA/water/phenol/thioanisole (B89551)/EDT) sigmaaldrich.com |

| Thioanisole | Carbocation scavenger. sigmaaldrich.com | Component of "Reagent K" sigmaaldrich.com |

| Dithioethane (DTE) | Traps tert-butyl cations. vulcanchem.compeptide.com | Added to cleavage solution peptide.com |

This table outlines common scavengers used to prevent side reactions during the acid-mediated deprotection of the Boc group, particularly for tryptophan residues.

The use of these scavengers is essential for obtaining high purity of the final peptide by preventing the formation of tert-butylated tryptophan adducts. peptide.comorganic-chemistry.org

Stereochemical Control and Racemization Prevention during Coupling

Maintaining the chiral integrity of amino acids during peptide bond formation is paramount. Racemization, the loss of stereochemical purity, can occur during the activation of the carboxylic acid group, which is a necessary step for coupling. wikipedia.org The primary mechanism for racemization involves the formation of a planar oxazol-5(4H)-one intermediate, which can be protonated and deprotonated at the chiral center, leading to a loss of stereochemistry. mdpi.comnih.gov

The use of urethane-based α-amino protecting groups, such as Aloc and Boc, is a foundational strategy for suppressing racemization. nih.govsemanticscholar.org These groups disfavor the formation of the oxazolone (B7731731) intermediate compared to other types of protecting groups.

Furthermore, specific additives are commonly included in the coupling reaction to minimize racemization. These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species. wikipedia.org

Table 3: Reagents for Suppressing Racemization during Coupling

| Additive/Reagent Class | Mechanism of Action | Example |

|---|---|---|

| Hydroxybenzotriazoles | Form active esters that suppress oxazolone formation and subsequent racemization. wikipedia.orgpeptide.com | 1-Hydroxybenzotriazole (HOBt), 6-Cl-HOBt peptide.com |

| Hydroxyazabenzotriazoles | Similar to HOBt but often more effective in difficult couplings. peptide.com | 1-Hydroxy-7-azabenzotriazole (HOAt) peptide.com |

This table lists common reagents and additives used during the peptide coupling step to preserve the stereochemical integrity of the amino acid.

For especially racemization-prone residues like histidine and cysteine, the choice of coupling reagent is critical, with carbodiimide (B86325) activation often being preferred over base-mediated methods that can exacerbate racemization. nih.govpeptide.com

Indole Moiety Reactivity and Modification during Synthesis

The indole side chain of tryptophan is nucleophilic and susceptible to several undesirable modifications throughout the peptide synthesis process. biosynth.combhu.ac.in The two main side reactions are oxidation and alkylation by reactive species generated during cleavage steps. thermofisher.com

Oxidation of the indole ring can occur, and the resulting products are generally not reversible. thermofisher.com This can be minimized by adding antioxidants like EDT to cleavage cocktails or by performing reactions under an inert atmosphere. sigmaaldrich.com

A more common and problematic side reaction is the alkylation of the indole ring. Besides the tert-butyl cations from Boc deprotection, other reactive species can be generated. Notably, during the final TFA cleavage of peptides containing arginine protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the cleaved protecting groups can re-attach to the tryptophan indole ring. sigmaaldrich.compeptide.comiris-biotech.de

The most effective strategy to prevent these side reactions is to protect the indole nitrogen. peptide.compeptide.com The Boc group in Aloc-Trp(Boc)-OH serves this exact purpose. sigmaaldrich.com During TFA cleavage, the indole Boc group provides robust protection. The tert-butyl moiety is cleaved first, leaving a transient indole-carboxy intermediate which continues to shield the indole ring from electrophilic attack before it subsequently decarboxylates. peptide.compeptide.com This makes Fmoc-Trp(Boc)-OH (in Fmoc synthesis) and by extension, the use of a Boc-protected indole in this compound, the recommended choice for synthesizing peptides containing arginine or other residues that generate reactive electrophiles upon deprotection. sigmaaldrich.compeptide.com

Table 4: Common Side Reactions of the Tryptophan Indole Moiety

| Side Reaction | Cause | Prevention Strategy |

|---|---|---|

| Alkylation by t-butyl cations | Boc group cleavage with acid (TFA). peptide.com | Addition of scavengers (TIS, EDT, DTE) to the cleavage cocktail. vulcanchem.comsigmaaldrich.com |

| Sulfonation (Alkylation by sulfonyl groups) | Cleavage of Arg(Pmc) or Arg(Pbf) groups with TFA. peptide.comiris-biotech.de | Protection of the indole nitrogen with a Boc group. sigmaaldrich.compeptide.com |

| Oxidation | Exposure to air or acidic conditions. thermofisher.com | Addition of scavengers (EDT) to cleavage media; use of degassed solvents. sigmaaldrich.com |

This table summarizes the primary side reactions involving the tryptophan indole ring during peptide synthesis and the key strategies for their prevention.

Table 5: Chemical Compounds Mentioned

| Full Chemical Name | Abbreviation / Common Name |

|---|---|

| N-α-Allyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan | This compound |

| Allyloxycarbonyl | Aloc |

| tert-Butyloxycarbonyl | Boc |

| Trifluoroacetic Acid | TFA |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |

| N,N'-Diisopropylethylamine | DIPEA, Hünig's base |

| 1-Hydroxybenzotriazole | HOBt |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N'-Diisopropylcarbodiimide | DIC |

| Triisopropylsilane | TIS |

| 1,2-Ethanedithiol | EDT |

| Dithioethane | DTE |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |

| Tetrahydrofuran | THF |

| N,N-Dimethylformamide | DMF |

Advanced Research Applications and Methodological Innovations

Integration into DNA-Encoded Chemical Library (DECL) Synthesis

The synthesis of DNA-encoded chemical libraries (DECLs) has become a powerful technology for the discovery of novel small-molecule ligands for various biological targets. vipergen.comdrug-dev.com This technique involves the combinatorial synthesis of vast libraries of compounds, where each molecule is covalently linked to a unique DNA tag that serves as an identifiable barcode. vipergen.com The use of protected amino acids is crucial in the peptide-based DECLs to ensure controlled, stepwise assembly and to prevent unwanted side reactions.

The compound Fmoc-Trp(Boc)-OH, a structural analog of Aloc-Trp(Boc)-OH sharing the same indole (B1671886) protection, has been successfully integrated into solution-phase, Fmoc-based peptide synthesis for DECLs. acs.org In this context, the Boc group on the tryptophan indole is essential for several reasons:

Solubility: Unprotected tryptophan can exhibit poor solubility under the aqueous conditions often required for on-DNA reactions. The Boc group enhances solubility, facilitating more efficient and reliable coupling. acs.org

Prevention of Side Reactions: The indole nitrogen of tryptophan is nucleophilic and can participate in undesirable side reactions during peptide synthesis. The Boc protecting group effectively shields the indole nitrogen, preventing its reaction with electrophiles or byproducts from the deprotection of other amino acid side chains. acs.orgpeptide.com

The N-in-Boc protection strategy has proven to be robust and compatible with the conditions required for on-DNA synthesis and subsequent deprotection steps. acs.org While the Aloc group is removed by palladium catalysis and the Boc group by acid, this orthogonality is a key principle in complex syntheses like DECLs. total-synthesis.com The use of this compound would fit within this paradigm, offering an alternative N-α-protection strategy to the more common Fmoc group, thereby expanding the toolkit for constructing diverse peptide-based DECLs.

Table 1: Protecting Group Strategies in Peptide-Based DECL Synthesis

| Amino Acid Residue | Protecting Group Strategy | Rationale and Compatibility |

|---|---|---|

| Tryptophan (Trp) | N-in-Boc | Prevents side reactions and improves solubility under aqueous conditions. Compatible with on-DNA synthesis. acs.org |

| Lysine (B10760008) (Lys) | N-ε-Boc | A standard, effective protection strategy compatible with DNA-based synthesis. acs.org |

| Ornithine (Orn) | N-δ-NVOC | Offers orthogonal protection, allowing for late-stage conversion to Arginine. acs.org |

| Histidine (His) | N-τ-(2-nitrobenzylsulfonyl) | An electron-withdrawing group that minimizes racemization and side reactions. acs.org |

Use in Peptide Stapling and Conformationally Restricted Analog Generation

Peptide stapling is a prominent strategy for constraining peptides into a specific secondary structure, most commonly an α-helix, to enhance their metabolic stability, cell permeability, and binding affinity to target proteins. uibk.ac.at This is achieved by introducing a covalent cross-link between two amino acid side chains. The generation of these "staples" often relies on the use of orthogonally protected amino acids that allow for selective on-resin modification.

While direct use of this compound for stapling is not extensively documented, the principles of orthogonal protection it embodies are central to these methodologies. A common approach involves combining a Boc-protected tryptophan with another amino acid bearing an orthogonal protecting group, such as Fmoc-Lys(Alloc)-OH. cam.ac.ukarizona.edu This strategy allows for the selective deprotection of the Alloc group on the lysine side chain using a palladium catalyst, without affecting the Boc-protected tryptophan or other acid-labile side-chain protecting groups. cam.ac.ukbeilstein-journals.org The exposed lysine amine can then be reacted to form a staple, for instance, through a multicomponent Petasis reaction involving the tryptophan indole. cam.ac.uk

This approach highlights the versatility of using tryptophan in peptide stapling and labeling. The tryptophan indole itself can participate in the cyclization reaction, making the choice of protecting groups on all participating amino acids critical. cam.ac.ukrsc.org The combination of Aloc and Boc protecting groups on a single tryptophan residue, as in this compound, provides a powerful tool for creating conformationally restricted peptides where both the N-terminus and the indole side chain can be selectively manipulated.

Development of Fluorescently Labeled Peptides

Fluorescently labeled peptides are indispensable tools for studying biological processes, including protein-protein interactions, enzyme activity, and receptor localization. beilstein-journals.orgbachem.com The development of such probes often involves the site-specific incorporation of a fluorophore into a peptide sequence.

The direct use of this compound for creating fluorescent peptides is not a standard method. Instead, research has focused on developing tryptophan analogs that are inherently fluorescent or can be readily modified with a fluorophore. One successful strategy involves the synthesis of Trp-BODIPY derivatives, where a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) fluorophore is attached to the tryptophan indole. researchgate.netspringernature.com These derivatives, such as Fmoc-Trp(C2-BODIPY)-OH, can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). springernature.com The BODIPY fluorophore is environmentally sensitive, exhibiting enhanced fluorescence in lipophilic environments, which makes it useful for wash-free imaging of peptide binding to cell membranes or proteins. springernature.comd-nb.info

Another approach involves creating structural mimics of tryptophan with enhanced photophysical properties. For example, novel carbazole-derived α-amino acids have been synthesized to act as fluorescent tryptophan analogs. rsc.org These can be incorporated into peptides via SPPS and have been shown to maintain the peptide's secondary structure while providing a fluorescent reporter for molecular binding events. rsc.org

While this compound is not directly a fluorescent reporter, its orthogonal protecting groups would allow for the selective deprotection of the N-α-amine (via Alloc removal) for conjugation with a fluorophore, while the Boc group keeps the indole protected from side reactions. peptide.com

Table 2: Strategies for Fluorescent Labeling of Tryptophan-Containing Peptides

| Labeling Strategy | Description | Key Features |

|---|---|---|

| Incorporation of Trp-BODIPY | A BODIPY fluorophore is directly attached to the tryptophan indole prior to peptide synthesis. researchgate.netspringernature.com | Environmentally sensitive fluorescence; enables wash-free imaging. d-nb.info |

| Use of Tryptophan Mimics | Synthetic amino acids with fluorescent side chains (e.g., carbazole) are used as tryptophan substitutes. rsc.org | Can mimic Trp structurally and functionally while providing a fluorescent signal. rsc.org |

| Post-Synthesis Labeling | A fluorophore is attached to the peptide after its synthesis, often at the N-terminus or a specific side chain. bachem.comnih.gov | Requires an orthogonally protected site for selective labeling. |

Analytical Methodologies for Synthetic Process Control and Product Characterization

Spectroscopic Techniques for Monitoring Reaction Progress

Spectroscopic methods are vital for providing real-time or near-real-time information on the conversion of reactants to products, offering insights into reaction kinetics and the formation of any side products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Aloc-Trp(Boc)-OH and its synthetic precursors. Both ¹H and ¹³C NMR are utilized to confirm that the desired chemical transformations, such as the introduction of the Alloc (allyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups, have occurred at the correct positions without altering the core tryptophan structure.

During synthesis, ¹H NMR can track the appearance of characteristic signals corresponding to the protons of the Alloc and Boc groups. For instance, the attachment of the Alloc group introduces distinctive signals in the olefinic region (typically 5.8-6.0 ppm for the vinyl proton) and the allylic region (around 4.6 ppm for the -O-CH₂- protons). Similarly, the successful installation of the Boc group on the indole (B1671886) nitrogen is confirmed by the appearance of a singlet integrating to nine protons in the upfield region (around 1.6 ppm) of the ¹H NMR spectrum. The disappearance of the N-H proton signal from the starting material provides further evidence of a successful reaction.

¹³C NMR complements this by providing information on the carbon framework, confirming the presence of carbonyl carbons from both the Alloc and Boc groups, as well as the carbons of the allyl and tert-butyl groups. sigmaaldrich.comscispace.com

Table 1: Hypothetical ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| Aromatic | Indole Ring | 7.0 - 8.2 |

| Vinylic | Alloc Group | 5.8 - 6.0 |

| Vinylic | Alloc Group | 5.2 - 5.4 |

| Methylene | Alloc Group (-O-CH₂-) | ~4.6 |

| Methine | α-Carbon | 4.3 - 4.5 |

| Methylene | β-Carbon | 3.2 - 3.5 |

Note: Data is representative and based on typical values for these functional groups.

Mass spectrometry (MS) is an essential tool for confirming the molecular identity of this compound by providing a precise measurement of its molecular weight. iris-biotech.de Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. nih.gov

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with sufficient accuracy to confirm the elemental composition of the molecule, distinguishing it from other potential compounds with the same nominal mass. doi.org For this compound, the expected monoisotopic mass would be calculated based on its molecular formula, C₂₀H₂₄N₂O₆.

LC-MS, which combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, is frequently used to monitor the reaction. This allows for the simultaneous detection of starting materials, intermediates, the desired product, and any impurities, providing a comprehensive profile of the crude reaction mixture. doi.org

Table 2: Molecular Identity of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

|---|

Source: Data derived from chemical databases. iris-biotech.dewatanabechem.co.jp

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for both monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. frontiersin.orgsigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is the standard method, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). rsc.orgrsc.org

By taking small aliquots from the reaction mixture at different time points, the consumption of starting materials and the formation of the product can be tracked by comparing the retention times and peak areas of the components. rsc.org A successful reaction is indicated by the decrease of the reactant peak and the growth of a new peak corresponding to this compound.

After purification, analytical HPLC is used to determine the purity of the final compound. The product is considered pure if its chromatogram shows a single major peak, often with the purity level expressed as a percentage of the total peak area. sigmaaldrich.com

Table 3: Typical RP-HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

Note: These are representative conditions and may be optimized for specific applications. nih.govdoi.org

Chromatographic Separation Techniques for Purification

Once the synthesis is complete, the crude product mixture, which may contain unreacted starting materials, reagents, and side products, must be purified. Chromatographic techniques are the primary methods for isolating this compound in high purity.

Preparative RP-HPLC is a powerful technique for purifying peptides and their derivatives. rsc.orgrsc.org It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. Fractions are collected as they elute from the column, and those containing the pure product (as determined by analytical HPLC and MS) are combined and lyophilized to yield the final, purified this compound.

For larger-scale purifications or to remove major impurities, flash column chromatography may be employed as an initial purification step. rsc.org This technique uses a lower pressure and less expensive stationary phase (e.g., silica (B1680970) gel) compared to HPLC and is effective for separating compounds with significant differences in polarity. The choice between normal-phase or reversed-phase flash chromatography depends on the polarity of the target compound and its impurities.

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| N-α-allyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan | This compound |

| tert-Butyloxycarbonyl | Boc |

| Allyloxycarbonyl | Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc |

| Trifluoroacetic acid | TFA |

Challenges and Strategic Solutions in the Utilization of Aloc Trp Boc Oh

Mitigation of Side Reactions during Deprotection and Cleavage

The sequential removal of the Aloc and Boc protecting groups, followed by final cleavage of the peptide from the resin support, must be carefully managed to prevent unwanted side reactions.

The Aloc group is stable under the acidic and basic conditions typically used in Fmoc and Boc-based SPPS, respectively. google.com Its removal is achieved under neutral conditions via a palladium(0)-catalyzed allyl transfer. vulcanchem.com This process, however, is not without potential complications. The final cleavage, typically with a strong acid cocktail like trifluoroacetic acid (TFA), liberates the peptide from the resin and removes side-chain protecting groups, generating highly reactive cationic species that can deleteriously modify the unprotected tryptophan indole (B1671886) ring. sigmaaldrich.comthermofisher.com

Strategic Solutions:

Aloc Deprotection: The standard method for Aloc removal involves using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger to trap the allyl group. vulcanchem.com The choice of scavenger is crucial to prevent side reactions. While various scavengers are effective, issues such as incomplete palladium removal can pose challenges for industrial-scale synthesis. vulcanchem.com

Boc Deprotection and Cleavage: During the acidolytic removal of the indole Boc group and other acid-labile protecting groups (e.g., t-butyl ethers on Ser/Thr/Tyr, Pbf on Arg), tert-butyl cations are generated. peptide.compeptide.com These electrophiles can attack the nucleophilic indole ring of tryptophan, leading to t-butylation, an irreversible side reaction. thermofisher.comthermofisher.com The most effective strategy to mitigate this is the inclusion of a "scavenger cocktail" in the cleavage reagent. sigmaaldrich.com Scavengers are nucleophilic compounds that trap the reactive cations before they can modify the peptide. thermofisher.com Using Fmoc-Trp(Boc)-OH is itself a primary strategy to prevent modification of the tryptophan side chain during synthesis and cleavage. sigmaaldrich.compeptide.com

The table below details common scavenger cocktails used to minimize side reactions during the final TFA cleavage step.

| Scavenger Cocktail | Composition | Primary Function & Notes | Reference | |

|---|---|---|---|---|

| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose, non-malodorous cocktail. Triisopropylsilane (TIS) is a cation scavenger. Water helps suppress some side reactions. Generally sufficient if appropriate protected amino acids like Trp(Boc) and Arg(Pbf) are used. | sigmaaldrich.com | |

| Reagent K | TFA/water/phenol/thioanisole (B89551)/EDT | 82.5:5:5:5:2.5 | A "universal" cleavage mixture for complex peptides. Ethanedithiol (EDT) is a potent scavenger for t-butyl cations and helps prevent tryptophan oxidation. Thioanisole helps cleave Arg(Pmc/Pbf) groups. | sigmaaldrich.compeptide.com |

| TFA/Thioanisole/DMS/DTT | Varies (e.g., 70:10:10:1) | A combination designed to reduce S-tert-butylation of cysteine. Dimethyl sulfide (B99878) (DMS) and thioanisole act as scavengers. Dithiothreitol (DTT) helps keep cysteine residues in a reduced state. | acs.org | |

| Low/High HF Cleavage | Step 1 (Low): HF/DMS (25:75) + p-cresol/p-thiocresol. Step 2 (High): HF/anisole (90:10). | Used in Boc/Bzl chemistry. The "low" HF step (SN2 conditions) removes benzyl-type protecting groups while minimizing cation formation. The "high" HF step cleaves the peptide from the resin and removes more resistant groups. This two-step process significantly reduces tryptophan alkylation. | sigmaaldrich.comsigmaaldrich.com |

Optimization of Coupling Efficiencies in Complex Sequences

Achieving high coupling efficiency (≥95%) is paramount in SPPS to ensure high purity of the final peptide product. vulcanchem.com In complex or "difficult" sequences, which are often long or contain hydrophobic residues, peptide chain aggregation on the resin can hinder the accessibility of reagents to the reaction site, leading to incomplete coupling. peptide.comluxembourg-bio.com

Aloc-Trp(Boc)-OH, like other protected amino acids, is activated to facilitate amide bond formation. The choice of activating agent and reaction conditions plays a significant role in overcoming challenges posed by difficult sequences.

Strategic Solutions:

Advanced Coupling Reagents: The use of modern aminium/uronium-based coupling reagents is a primary strategy. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), are highly efficient. vulcanchem.comluxembourg-bio.com In situ neutralization protocols, where the TFA salt of the deprotected amine is neutralized at the same time as the coupling reaction begins, can save time and improve yields by minimizing aggregation. peptide.com

Disruption of Aggregation: When aggregation is suspected, several techniques can be employed. These include using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or mixtures containing dimethyl sulfoxide (B87167) (DMSO). peptide.com Performing couplings at elevated temperatures, particularly with microwave assistance, can also dramatically improve efficiency in difficult cases. peptide.com

Pseudoprolines: The introduction of pseudoproline dipeptides (oxazolidines derived from Ser or Thr) at strategic points in a sequence can effectively disrupt inter-chain hydrogen bonding and prevent aggregation. The pseudoproline structure is cleaved during the final TFA treatment, yielding the native Ser or Thr residue. peptide.com

The following table summarizes common coupling strategies and their applications.

| Strategy | Reagents/Conditions | Application/Benefit | Reference |

|---|---|---|---|

| Aminium/Uronium Activation | HATU/DIEA or HBTU/DIEA in NMP or DMF | Highly efficient and rapid coupling. The standard for routine and automated SPPS. | vulcanchem.com |

| Carbodiimide (B86325) Activation | DIC/OxymaPure in DMF or DCM | A cost-effective and powerful alternative to aminium salts, with low racemization potential. | acs.org |

| In Situ Neutralization | Coupling reagent (e.g., HATU) added with base (DIEA) directly to the protonated N-terminus. | Saves time and can improve yields in aggregation-prone sequences by reducing the time the free amine is exposed. | peptide.com |

| Microwave-Assisted SPPS | Standard coupling reagents at elevated temperatures (e.g., 75°C). | Accelerates reaction rates and helps overcome aggregation, significantly improving coupling in difficult sequences. | uni-muenchen.de |

Prevention of Tryptophan Oxidation and Alkylation Adduct Formation

The indole side chain of tryptophan is highly susceptible to both oxidation and electrophilic attack (alkylation), particularly under the acidic conditions of cleavage. peptide.comthermofisher.com While the Boc group on the indole nitrogen provides excellent protection during synthesis, its removal during cleavage exposes the vulnerable indole ring. sigmaaldrich.compeptide.com

Strategic Solutions:

Indole Protection: The primary strategy is the use of an indole-protected tryptophan derivative like this compound. The Boc group effectively shields the indole nitrogen from electrophilic attack during chain elongation. peptide.compeptide.com During final cleavage, the Boc group is removed, but its presence up to that point prevents side reactions from other protecting groups being removed prematurely. peptide.com

Scavenger Use: As detailed in section 8.1, the use of scavengers is non-negotiable when cleaving tryptophan-containing peptides. thermofisher.com Ethanedithiol (EDT) is particularly effective at preventing acid-catalyzed oxidation of tryptophan. sigmaaldrich.com Triisopropylsilane (TIS) is an excellent scavenger for carbocations. acs.org Thioanisole is often added to suppress side reactions from arginine-protecting groups like Pbf or Pmc, which can otherwise transfer a sulfonyl group to tryptophan. thermofisher.compeptide.com

Minimizing Exposure: Reaction times for cleavage should be optimized and kept to a minimum, as prolonged exposure to strong acid increases the likelihood of side reactions, even in the presence of scavengers. thermofisher.com Cleavage should be performed while excluding oxygen and light to further reduce oxidative damage. thermofisher.com

Addressing Solubility Issues in Specific Reaction Environments

Solubility is a critical factor at two stages: the solubility of the protected amino acid in the reaction solvent and the solvation of the growing peptide-resin complex. peptide.comnih.gov Poor solubility can lead to failed or incomplete reactions.

Solubility of this compound: The hydrophobic Boc and Aloc groups generally confer good solubility in standard polar aprotic SPPS solvents like DMF, NMP, and DCM, facilitating its use in automated synthesizers. vulcanchem.compeptide.com

Peptide Aggregation: A more significant challenge is the aggregation of the growing peptide chain on the solid support, which effectively creates a solubility problem within the resin matrix. luxembourg-bio.comresearchgate.net This is sequence-dependent and becomes more pronounced in longer, more hydrophobic peptides. luxembourg-bio.com

Strategic Solutions:

Solvent Choice: The choice of solvent is crucial for maintaining good solvation of the peptide-resin. NMP is often considered superior to DMF for solvating peptide chains and can improve coupling yields. peptide.com For severely aggregating sequences, the use of solvent mixtures containing DMSO or chaotropic agents may be necessary. peptide.com

Greener Solvents and Aqueous Synthesis: The push towards more environmentally friendly "green" chemistry has led to research into alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water-based SPPS. openaccesspub.orgacs.org However, the solubility of highly protected, hydrophobic building blocks like this compound can be poor in these systems. nih.govrsc.org This has prompted the development of new water-soluble protecting groups (like Smoc) or the use of surfactants and nanoparticles to enable peptide synthesis in aqueous environments. nih.govopenaccesspub.orgrsc.org While this compound is optimized for traditional organic solvents, its use in these emerging systems would require significant methodological adjustments to address solubility constraints. nih.gov

Solubilizing Protecting Groups: An advanced strategy involves attaching temporary, charge-tagged protecting groups to the peptide backbone or side chains to improve solubility during synthesis. These groups are then removed during or after cleavage. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel Protecting Group Combinations

The primary advantage of Aloc-Trp(Boc)-OH lies in the orthogonal nature of its protecting groups. The α-amino Aloc group is selectively removed by palladium(0) catalysis, while the indole (B1671886) Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), and both are stable to the basic conditions used for Fmoc group removal. nih.gov This three-way orthogonality is the cornerstone of its utility. Future research is focused on expanding this chemical toolbox to enable the synthesis of increasingly complex biomolecules, such as branched, cyclic, or multi-functionalized peptides.

A key direction is the integration of this compound with newly developed protecting groups that are removed under unique, non-competing conditions. This allows for more intricate synthetic pathways where different parts of a molecule can be selectively unmasked and modified in any desired order. For example, the development of silicon-based, fluoride-cleavable protecting groups like the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group offers a fourth layer of orthogonality. nih.gov The Tpseoc group is stable to the acidic, basic, and palladium-mediated conditions used to remove Boc, Fmoc, and Aloc groups, respectively. nih.gov

Another emerging area is "transformable" protecting groups, such as the 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group. nih.gov Initially stable under basic conditions, the Epoc group can be chemically transformed (e.g., via gold catalysis) into a base-labile, Fmoc-like structure. nih.gov Combining this compound with amino acids protected by Tpseoc or Epoc groups could enable unprecedented control over the synthesis of highly complex peptides with multiple modification sites.

| Protecting Group | Abbreviation | Typical Removal Conditions | Orthogonal To |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Fmoc, Boc, tBu, Trt, Tpseoc, Epoc |

| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA) | Fmoc, Aloc, Cbz, Tpseoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Aloc, Boc, tBu, Trt, Cbz, Tpseoc |

| 2-(Triphenylsilyl)ethoxycarbonyl | Tpseoc | Fluoride source (e.g., TBAF/CsF) | Aloc, Boc, Fmoc, Cbz |

| 2-(2-Ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl | Epoc | Stable to base; transformed by Au(III) catalyst, then removed by base | Aloc, Dde |

This interactive table summarizes key orthogonal protecting groups and their compatibility, highlighting potential combinations for advanced peptide synthesis.

Application in Next-Generation Bioconjugation Techniques

Bioconjugation, the covalent linking of molecules for a specific purpose, is a cornerstone of drug development, diagnostics, and materials science. Future applications of this compound are moving beyond its role in peptide synthesis and into the realm of bioorthogonal chemistry, where chemical reactions can occur in a biological environment without interfering with native processes. acs.org

The palladium-catalyzed removal of the Aloc group is central to this new paradigm. While traditionally used for deprotection, this reaction is being reimagined as a trigger for site-specific ligation or drug release. Research has demonstrated that palladium complexes can mediate reactions under biocompatible conditions, such as the arylation of cysteine residues in proteins. nih.govpentelutelabmit.com This opens the door to "palladium-activated" bioconjugation strategies. A peptide containing an Aloc-protected residue could be selectively deprotected in the presence of a target biomolecule, unmasking a reactive amine that immediately ligates to a nearby functional group.

Furthermore, the palladium-catalyzed cleavage of allyloxycarbonyl groups is being explored for prodrug activation. acs.org In this model, a potent drug is rendered inactive by an Aloc-containing linker. Upon introduction of a targeted palladium catalyst, the linker is cleaved, releasing the active drug specifically at the desired site of action (e.g., a tumor). Incorporating this compound into peptide-based delivery vehicles could leverage the tryptophan residue for specific targeting or structural roles, while the Aloc group serves as the bioorthogonal release trigger. This represents a shift from using the Aloc group as a mere placeholder to an active participant in a biological process.

Mechanistic Computational Studies of this compound Reactivity

While the palladium-catalyzed removal of the Aloc group is synthetically reliable, a deeper, quantitative understanding of its reaction mechanism can unlock further optimizations. Future research will increasingly rely on computational chemistry, particularly Density Functional Theory (DFT), to model the reactivity of this compound at the molecular level.

DFT studies can elucidate the complex catalytic cycle of Aloc deprotection, which involves the formation of a π-allylpalladium intermediate. nih.gov Such studies can predict transition state energies, reaction kinetics, and the influence of various factors on reaction efficiency. For instance, computational models can investigate how the bulky Trp(Boc) side chain sterically or electronically influences the approach of the palladium catalyst. They can also be used to systematically screen different phosphine (B1218219) ligands on the palladium catalyst to identify those that offer the fastest and cleanest deprotection. rsc.orgresearchgate.net

Another critical area for computational study is the role of the "allyl scavenger." After the allyl group is cleaved, it must be captured by a scavenger molecule (e.g., PhSiH₃ or dimethylamine-borane complex) to prevent side reactions, such as the re-alkylation of the newly freed amine. researchgate.net The mechanism of this scavenging process is not fully understood. Computational studies can model the interaction between the π-allylpalladium complex and various scavengers, predicting their efficiency and helping to design novel, more effective scavenger systems that work under milder conditions. researchgate.netrsc.org

Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The pharmaceutical industry's increasing focus on sustainability is driving a fundamental rethinking of chemical synthesis, including that of peptides. ambiopharm.com Future research on this compound will be heavily influenced by the principles of green chemistry, aiming to reduce waste, eliminate hazardous solvents, and improve energy efficiency. advancedchemtech.comrsc.org

Greener Synthesis: The synthesis of peptides, including those containing this compound, traditionally relies on large volumes of solvents like N,N-dimethylformamide (DMF), which is facing increasing regulatory scrutiny. rsc.org A major research thrust is the replacement of such solvents with more environmentally benign alternatives. Propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been identified as promising green solvents for solid-phase peptide synthesis (SPPS). rsc.orgbiotage.com Another innovative approach is the development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which enables peptide synthesis to be conducted in aqueous media, drastically reducing organic solvent waste. nih.govsemanticscholar.org Future work will involve adapting the synthesis and incorporation of this compound to be compatible with these greener solvent systems.

Greener Utilization: The utilization of this compound also presents opportunities for green innovation. The palladium-catalyzed deprotection step can be made more sustainable. Microwave-assisted heating, for example, can significantly accelerate the removal of the Aloc group, reducing reaction times and energy consumption compared to conventional room temperature methods that can take hours. biotage.com Furthermore, research into developing more robust and recyclable palladium catalysts, or catalysts that are effective at very low concentrations, will minimize the environmental impact associated with heavy metal waste. The development of continuous flow processes for both peptide synthesis and deprotection steps represents another frontier, promising to reduce excess reagent use and solvent waste compared to traditional batch processing. advancedchemtech.com

| Green Chemistry Approach | Application to this compound | Potential Benefit |

| Alternative Solvents | Performing synthesis and deprotection in solvents like 2-MeTHF, propylene carbonate, or water. | Reduction or elimination of hazardous solvents like DMF. |

| Process Intensification | Using microwave-assisted heating for Aloc deprotection. | Faster reaction times, lower energy consumption. |

| Catalyst Optimization | Developing highly active or recyclable Pd(0) catalysts. | Reduced heavy metal waste and lower catalyst loading. |

| Continuous Flow Synthesis | Integrating synthesis and deprotection into a continuous flow system. | Minimized waste, improved efficiency and control. |

| Atom Economy | Exploring transient or "in-situ" protection strategies. acs.org | Fewer synthetic steps, reduced waste from protecting groups. |

This interactive table outlines sustainable chemistry approaches and their specific application to the synthesis and use of this compound.

Q & A

Q. What is the mechanistic role of the Aloc and Boc protecting groups in Aloc-Trp(Boc)-OH during peptide synthesis, and how do their orthogonal removal conditions influence experimental design?

The Aloc (allyloxycarbonyl) group protects the α-amino group of tryptophan, while the Boc (tert-butoxycarbonyl) group protects the side-chain indole nitrogen. These groups are chosen for their orthogonality: Aloc is removed via palladium-catalyzed deprotection under mild conditions (e.g., Pd(PPh₃)₄/PhSiH₃), whereas Boc is typically cleaved with trifluoroacetic acid (TFA). This allows sequential deprotection without disturbing other sensitive functional groups in complex peptides . Researchers must design synthesis protocols to sequence these steps, ensuring compatibility with resin-based solid-phase synthesis (e.g., Fmoc/t-Bu strategies) .

Q. How can researchers optimize coupling efficiency when incorporating this compound into solid-phase peptide synthesis (SPPS), and what activation reagents are most effective?

Coupling efficiency depends on activation reagents and steric hindrance. Pre-activation with reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine) enhances reactivity. Monitoring via Kaiser test or HPLC ensures complete coupling. For sterically hindered residues, extended reaction times (2–4 hours) or double couplings are recommended .

Q. What are the critical purity assessment criteria for this compound, and which analytical techniques validate its structural integrity before use in peptide synthesis?

Purity (>95%) is verified via reverse-phase HPLC using C18 columns with UV detection at 280 nm (indole absorption). Mass spectrometry (MS) confirms molecular weight, while ¹H/¹³C NMR validates regioselective protection. Impurities such as free Trp or incomplete Boc protection are detectable via these methods, ensuring reproducibility in downstream applications .

Advanced Research Questions

Q. How do competing side reactions during Aloc deprotection (e.g., β-elimination or racemization) impact peptide purity, and what strategies mitigate these risks?

Palladium-mediated Aloc removal can induce β-elimination in serine/threonine residues or racemization at chiral centers. To minimize this, researchers employ low-temperature (0–4°C) deprotection, short reaction times (<1 hour), and scavengers (e.g., thiols) to trap reactive intermediates. Post-deprotection HPLC analysis identifies byproducts, guiding iterative optimization of conditions .

Q. What advanced analytical workflows are recommended to resolve conflicting data when this compound incorporation leads to unexpected peptide aggregation or misfolding?

Conflicting data (e.g., discrepancies between MS and CD spectroscopy) may arise from aggregation. Circular dichroism (CD) and dynamic light scattering (DLS) assess secondary structure and particle size, while 2D NMR (e.g., NOESY) maps folding patterns. If misfolding persists, redesigning the sequence to include solubilizing tags (e.g., PEG) or adjusting solvent polarity (e.g., DMSO/water mixtures) can improve outcomes .

Q. How can researchers leverage computational modeling to predict steric clashes or solvation effects when designing peptides containing this compound?

Molecular dynamics (MD) simulations using software like GROMACS or AMBER model conformational stability. Parameters include solvation free energy (implicit solvent models) and van der Waals radii to predict steric hindrance. Docking studies with proteolytic enzymes (e.g., trypsin) further assess susceptibility to unintended cleavage, informing sequence modifications .